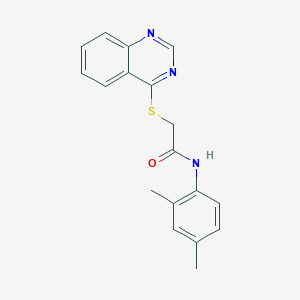

N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a quinazoline ring, which is known for its biological activity, and a sulfanylacetamide group, which can influence its reactivity and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions to form the quinazoline ring

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazolines.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazoline ring can produce dihydroquinazolines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that quinazoline derivatives, including N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, exhibit potent anticancer properties. Key findings include:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer models. For instance, compounds structurally similar to this one have shown an effective EC50 value of 2 nM in inducing apoptosis in breast cancer cells .

- Mechanisms of Action : The compound targets specific enzymes and signaling pathways associated with tumor growth, such as tyrosine kinases, disrupting their function and leading to reduced cell survival .

Neuroprotective Effects

Recent studies have highlighted the potential of quinazoline derivatives in treating neurodegenerative diseases:

- Cholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase, which is crucial for managing conditions like Alzheimer's disease . This inhibition can enhance cholinergic transmission and may improve cognitive functions.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Antimicrobial Effects : Preliminary studies suggest that this compound exhibits activity against various pathogens, making it a candidate for further development as an antimicrobial agent .

- Mechanisms of Action : The compound may interact with microbial enzymes, inhibiting their function and thus preventing the growth of bacteria and fungi .

Case Studies and Research Findings

Several studies have documented the efficacy of quinazoline derivatives in various biological contexts:

Anticancer Studies

- A study demonstrated significant apoptosis induction in cancer cell lines treated with quinazoline derivatives.

- Research has shown that specific compounds can penetrate the blood-brain barrier effectively, suggesting their potential for treating central nervous system tumors.

Antimicrobial Efficacy

- Investigations into quinazoline derivatives revealed varying degrees of antimicrobial activity against a range of pathogens.

- Specific interactions with microbial enzymes were explored to understand their mode of action further.

Actividad Biológica

N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a synthetic compound that belongs to the quinazoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in anticancer and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its efficacy against various diseases, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H14N2OS

- Molecular Weight : 250.33 g/mol

- CAS Number : 1115407-61-8

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential as an anticancer agent and its effects on metabolic syndrome.

Anticancer Activity

Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. For instance, derivatives containing the quinazoline scaffold have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Cell Viability Reduction : In a study evaluating several quinazoline derivatives, one compound demonstrated a reduction in cell viability of HT-29 and SW620 colorectal cancer cell lines to approximately 38% and 36.7%, respectively, compared to standard treatments like 5-FU which showed higher cell viabilities (65.9% and 42.7%) .

- Mechanism of Action : The mechanism involves downregulation of anti-apoptotic proteins such as Bcl2 and BclxL, leading to increased apoptosis in cancer cells .

Anti-inflammatory Activity

Quinazoline derivatives have also been noted for their anti-inflammatory properties. The compound's sulfanyl group may enhance its interaction with inflammatory mediators.

- Phospholipase Inhibition : Compounds similar to this compound have shown inhibitory effects on phospholipases, which are implicated in inflammatory processes .

Comparative Data Table

| Compound | Activity Type | IC50 (µg/ml) | Cell Line |

|---|---|---|---|

| This compound | Anticancer | ~20 | HT-29 |

| 5-FU | Anticancer | - | HT-29 |

| Other Quinazoline Derivatives | Anticancer | Varies | Various |

Case Studies

Several studies have focused on the synthesis and evaluation of quinazoline derivatives:

- Synthesis and Evaluation : A study synthesized multiple quinazoline derivatives and assessed their anticancer activities against various cell lines. The results indicated that specific substituents on the quinazoline ring could enhance biological activity .

- Antidiabetic Potential : Some derivatives have exhibited anti-diabetic properties by inhibiting enzymes like α-amylase and α-glucosidase, which play critical roles in glucose metabolism .

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12-7-8-15(13(2)9-12)21-17(22)10-23-18-14-5-3-4-6-16(14)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPCAXTYXVIOOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.